molecular formula C6H9N3O B049125 1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 124845-21-2

1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B049125
CAS No.: 124845-21-2
M. Wt: 139.16 g/mol
InChI Key: WIRJLEWTAGZYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ammonia or amines can yield the desired carboxamide .

Industrial Production Methods

Industrial production of 1,3-dimethylpyrazole-4-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1,3-Dimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but lacks the carboxamide group.

    1-Carboxamidine-3,5-dimethylpyrazole: Contains a carboxamidine group instead of a carboxamide.

    5-Amino-4-carboxamide-1-phenylpyrazole: Has an amino group and a phenyl ring.

Uniqueness

1,3-Dimethylpyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry .

Properties

CAS No.

124845-21-2

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10)

InChI Key

WIRJLEWTAGZYMM-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)N)C

Canonical SMILES

CC1=NN(C=C1C(=O)N)C

Origin of Product

United States

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